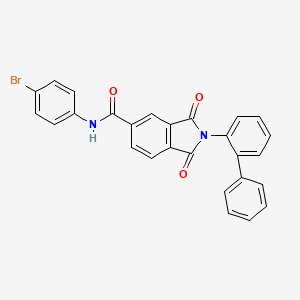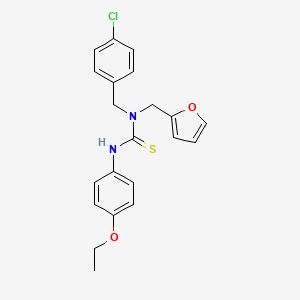![molecular formula C26H33NO3S2 B4916539 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid](/img/structure/B4916539.png)
2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid is a complex organic compound that features a pyridine ring substituted with a sulfanylethyl group and a tert-butyl-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Friedel-Crafts alkylation of 4-tert-butyl-2,6-dimethylphenol with an appropriate alkylating agent to introduce the sulfanylethyl group. This intermediate is then reacted with pyridine under controlled conditions to form the final product. The reaction conditions often require the use of anhydrous solvents and catalysts such as anhydrous iron(III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the sulfanylethyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group compared to the target compound.
tert-Butyl carbamate: Shares the tert-butyl group but has a different core structure
Uniqueness
What sets 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine apart is its combination of a pyridine ring with a sulfanylethyl group and a tert-butyl-dimethylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS.C7H8O3S/c1-14-12-16(19(3,4)5)13-15(2)18(14)21-11-9-17-8-6-7-10-20-17;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,10,12-13H,9,11H2,1-5H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRJMRAZXDILGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1SCCC2=CC=CC=N2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4916465.png)
![2-methoxy-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4916472.png)
![3-benzyl-2-{4-methoxy-3-[(2-pyridinyloxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4916484.png)

![3-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4916509.png)

![1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine](/img/structure/B4916518.png)
![N-[5-(anilinosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4916524.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B4916547.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4916551.png)



